molecular formula C16H19F2NO2 B5467892 8-(3,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one

8-(3,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one

Cat. No. B5467892
M. Wt: 295.32 g/mol
InChI Key: BZVGTBJSDFJOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the biochemical reactions it participates in, the enzymes it interacts with, and its effects on the body .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying its effects on human health and the precautions that need to be taken when handling it .

Future Directions

This could involve looking at potential applications of the compound in various fields, such as medicine or industry, and areas of future research .

properties

IUPAC Name

9-[(3,5-difluorophenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO2/c17-13-8-12(9-14(18)10-13)11-19-6-5-16(3-1-7-21-16)4-2-15(19)20/h8-10H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVGTBJSDFJOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(CC2)CC3=CC(=CC(=C3)F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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